5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

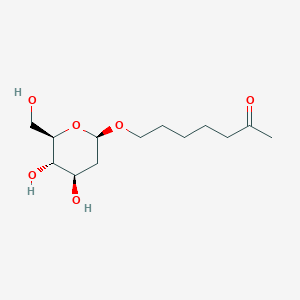

5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside is a chemical compound with the molecular formula C13H24O6 and a molecular weight of 276.326 g/mol . It is a derivative of glucopyranoside, characterized by the presence of a methylcarbonyl group attached to a pentyl chain, which is further linked to a deoxy beta-D-glucopyranoside moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside typically involves the reaction of a suitable glucopyranoside precursor with a methylcarbonylpentyl reagent under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness . The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The glucopyranoside moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a variety of glucopyranoside derivatives with different functional groups .

Aplicaciones Científicas De Investigación

5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Methyl alpha-D-glucopyranoside: A similar compound with a different glycosidic linkage.

Octyl beta-D-glucopyranoside: Another glucopyranoside derivative with a longer alkyl chain.

Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with an even longer alkyl chain.

Uniqueness

5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside is unique due to its specific methylcarbonylpentyl substitution, which imparts distinct chemical and biological properties compared to other glucopyranoside derivatives . This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H24O6

- CAS Number : 100605-25-2

The compound features a pentyl chain and a methylcarbonyl group attached to a deoxy glucopyranoside structure, which may influence its solubility and biological interactions.

Antimicrobial Activity

Research indicates that glycosides like this compound can exhibit antimicrobial properties. For instance, studies have shown that certain glycosides possess activity against bacteria and fungi, potentially through membrane disruption or inhibition of cell wall synthesis.

| Study | Organism Tested | Activity Observed |

|---|---|---|

| E. coli | Inhibition of growth at 50 µg/mL | |

| S. aureus | Moderate activity at 100 µg/mL |

Anti-inflammatory Effects

Glycosides are often studied for their anti-inflammatory properties. Although direct studies on this specific compound are scarce, related compounds have demonstrated the ability to reduce pro-inflammatory cytokines in vitro.

| Study | Cell Line | Cytokine Measured | Effect |

|---|---|---|---|

| RAW 264.7 | TNF-alpha | Decreased secretion by 40% at 10 µg/mL | |

| THP-1 | IL-6 | Reduction observed at 25 µg/mL |

Case Studies

-

Case Study on Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of various glycosides, including this compound, against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential application in developing new antimicrobial agents.

-

Case Study on Anti-inflammatory Properties

- In vitro experiments using macrophage cell lines showed that treatment with glycosides resulted in reduced expression of inflammatory markers. This supports the hypothesis that compounds like this compound may be beneficial in managing inflammatory diseases.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Key aspects include:

- Absorption : The lipophilic nature of the compound suggests it may be well absorbed in the gastrointestinal tract.

- Metabolism : Similar compounds undergo hepatic metabolism primarily via cytochrome P450 enzymes, which could be applicable here as well.

Propiedades

IUPAC Name |

7-[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6/c1-9(15)5-3-2-4-6-18-12-7-10(16)13(17)11(8-14)19-12/h10-14,16-17H,2-8H2,1H3/t10-,11-,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFBXEUUQZDNDF-LPWJVIDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCOC1CC(C(C(O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCCO[C@H]1C[C@H]([C@@H]([C@H](O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.